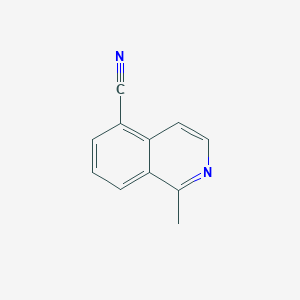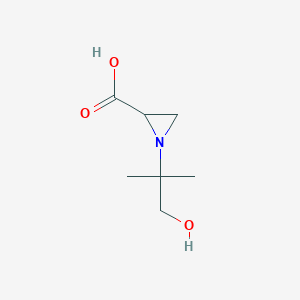
Pyrimidine, 4-(1-aziridinyl)-6-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-(1-aziridinyl)-6-chloro- is a heterocyclic organic compound that features a pyrimidine ring substituted with a 1-aziridinyl group at the 4-position and a chlorine atom at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-(1-aziridinyl)-6-chloro- typically involves the introduction of the aziridinyl group and the chlorine atom onto the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is reacted with aziridine and a chlorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production of pyrimidine, 4-(1-aziridinyl)-6-chloro- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
Pyrimidine, 4-(1-aziridinyl)-6-chloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridinyl group can be replaced by other nucleophiles, leading to the formation of different substituted pyrimidines.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Ring-Opening Reactions: The aziridine ring is highly strained and can be opened by nucleophiles, resulting in the formation of linear or cyclic products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and halides. Reaction conditions often involve the use of solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper complexes to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidines, while ring-opening reactions with thiols can produce thioethers .
科学研究应用
Pyrimidine, 4-(1-aziridinyl)-6-chloro- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, where the aziridine group acts as a crosslinker to enhance mechanical properties.
Biological Studies: The compound is studied for its antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
作用机制
The mechanism of action of pyrimidine, 4-(1-aziridinyl)-6-chloro- involves the interaction of the aziridinyl group with biological macromolecules, such as DNA and proteins. The aziridine ring can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts that disrupt normal cellular functions. This mechanism is particularly relevant in its anticancer activity, where the compound induces DNA crosslinking and inhibits DNA replication, ultimately leading to cell death .
相似化合物的比较
Similar Compounds
Aziridine-1-carbaldehyde Oximes: These compounds share the aziridine ring structure and exhibit similar reactivity, particularly in nucleophilic ring-opening reactions.
Thiotepa (tris(1-aziridinyl)phosphine sulfide): This compound is an alkylating agent used in cancer therapy and shares the aziridine moiety, which is responsible for its biological activity.
Uniqueness
Pyrimidine, 4-(1-aziridinyl)-6-chloro- is unique due to the presence of both the aziridinyl group and the chlorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
14673-04-2 |
|---|---|
分子式 |
C6H6ClN3 |
分子量 |
155.58 g/mol |
IUPAC 名称 |
4-(aziridin-1-yl)-6-chloropyrimidine |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-6(9-4-8-5)10-1-2-10/h3-4H,1-2H2 |
InChI 键 |
MMXBUFOHHCHMGK-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/no-structure.png)

![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)




![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
